Azanium;sulfite;hydrate

Description

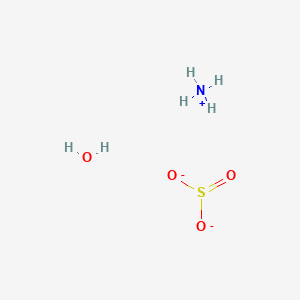

Azanium sulfite hydrate is an inorganic compound composed of the ammonium cation (NH₄⁺), sulfite anion (SO₃²⁻), and water molecules. Its general formula is (NH₄)₂SO₃·xH₂O. The ammonium cation contributes to solubility in polar solvents, while the sulfite anion imparts reducing properties. Hydration influences its stability and crystalline structure, making it distinct from anhydrous forms .

Properties

Molecular Formula |

H6NO4S- |

|---|---|

Molecular Weight |

116.12 g/mol |

IUPAC Name |

azanium;sulfite;hydrate |

InChI |

InChI=1S/H3N.H2O3S.H2O/c;1-4(2)3;/h1H3;(H2,1,2,3);1H2/p-1 |

InChI Key |

OXOZWDCLXMONSV-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].O.[O-]S(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanium;sulfite;hydrate can be synthesized through the reaction of ammonium hydroxide (NH₄OH) with sulfur dioxide (SO₂) in an aqueous solution. The reaction proceeds as follows:

NH4OH+SO2→NH4HSO3

Further reaction with additional ammonium hydroxide leads to the formation of this compound:

NH4HSO3+NH4OH→(NH4)2SO3⋅H2O

Industrial Production Methods

In industrial settings, this compound is produced by passing sulfur dioxide gas through an aqueous solution of ammonium hydroxide. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Azanium;sulfite;hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to ammonium sulfate (NH₄)₂SO₄ in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂).

Reduction: It can be reduced to ammonium thiosulfate (NH₄)₂S₂O₃ in the presence of reducing agents like sodium thiosulfate (Na₂S₂O₃).

Substitution: It can undergo substitution reactions with halogens to form halogenated sulfites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Sodium thiosulfate (Na₂S₂O₃) under alkaline conditions.

Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in aqueous solution.

Major Products Formed

Oxidation: Ammonium sulfate (NH₄)₂SO₄

Reduction: Ammonium thiosulfate (NH₄)₂S₂O₃

Substitution: Halogenated sulfites such as ammonium chlorosulfite (NH₄SO₃Cl)

Scientific Research Applications

Azanium;sulfite;hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and a source of sulfite ions in various chemical reactions.

Biology: It is used in biochemical assays to study enzyme activities and metabolic pathways involving sulfur compounds.

Medicine: It is investigated for its potential use in pharmaceuticals as a stabilizing agent for certain drugs.

Industry: It is used in the paper and pulp industry as a bleaching agent and in water treatment processes to remove heavy metals.

Mechanism of Action

The mechanism of action of azanium;sulfite;hydrate involves its ability to donate sulfite ions (SO₃²⁻) in aqueous solutions. These sulfite ions can interact with various molecular targets, including enzymes and metal ions, leading to the formation of stable complexes. The compound can also act as a reducing agent, donating electrons to oxidized species and thereby reducing them.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~116.14 g/mol (anhydrous) + hydration.

- Solubility : High in water due to ionic nature; lower in organic solvents.

- Applications: Potential use in preservatives (sulfite’s reducing action) and niche chemical synthesis.

Comparison with Similar Compounds

Sulfite vs. Sulfate Derivatives

Sulfite (SO₃²⁻) and sulfate (SO₄²⁻) anions differ in oxygen content and oxidation state, leading to distinct chemical behaviors:

Key Insight : Sulfate derivatives (e.g., ammonium zinc sulfate) exhibit higher thermal stability and broader industrial applications due to sulfate’s resistance to oxidation compared to sulfite .

Cation Variations: Ammonium vs. Hydrazinium vs. Metal Cations

The cation type significantly impacts solubility, toxicity, and reactivity:

Safety Note: Ammonium-based compounds (e.g., azanium sulfite) are generally safer than hydrazinium salts, which require stringent handling .

Hydration Effects

Hydration levels influence physical properties:

Key Insight : Higher hydration often correlates with lower density and increased solubility but may compromise thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.